molecular formula C26H24IN B2958665 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide CAS No. 71777-84-9

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide

Cat. No.: B2958665
CAS No.: 71777-84-9
M. Wt: 477.389
InChI Key: VIUXHBDHWMUZDG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide is a chemical compound with the molecular formula C26H24IN. It is known for its unique structure, which includes a pyridinium core substituted with three phenyl groups and an isopropyl group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide typically involves the reaction of 2,4,6-triphenylpyridine with isopropyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in cellular processes, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure also contributes to its specific applications in various fields of research.

Properties

IUPAC Name

2,4,6-triphenyl-1-propan-2-ylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N.HI/c1-20(2)27-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(27)23-16-10-5-11-17-23;/h3-20H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXHBDHWMUZDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.